Ethyl 1-(quinoxalin-6-yl)piperidine-4-carboxylate
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Overview
Description
Ethyl 1-(quinoxalin-6-yl)piperidine-4-carboxylate is a chemical compound with the molecular formula C16H19N3O2. It is a piperidine derivative that contains a quinoxaline moiety, making it a unique and versatile compound in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(quinoxalin-6-yl)piperidine-4-carboxylate typically involves the reaction of quinoxaline derivatives with piperidine-4-carboxylate esters. One common method includes the condensation of quinoxaline-6-carboxylic acid with ethyl piperidine-4-carboxylate under acidic or basic conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the ester bond .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(quinoxalin-6-yl)piperidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline-6-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the quinoxaline moiety to dihydroquinoxaline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions include quinoxaline-6-carboxylic acid derivatives, dihydroquinoxaline derivatives, and various substituted piperidine compounds .
Scientific Research Applications
Ethyl 1-(quinoxalin-6-yl)piperidine-4-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of Ethyl 1-(quinoxalin-6-yl)piperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The quinoxaline moiety is known to interact with DNA and proteins, potentially inhibiting the activity of enzymes involved in cell proliferation and survival. This interaction can lead to the modulation of various cellular pathways, resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 1-(pyrazin-2-yl)piperidine-4-carboxylate
- Ethyl 1-methylpiperidine-4-carboxylate
- Ethyl 1-(2,3-diethylquinoxalin-6-yl)piperidine-4-carboxylate
Uniqueness
Ethyl 1-(quinoxalin-6-yl)piperidine-4-carboxylate is unique due to its specific quinoxaline moiety, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 1-quinoxalin-6-ylpiperidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2/c1-2-21-16(20)12-5-9-19(10-6-12)13-3-4-14-15(11-13)18-8-7-17-14/h3-4,7-8,11-12H,2,5-6,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOVORMCNOSZKJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C2=CC3=NC=CN=C3C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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